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An In-depth Technical Guide to C16-Ceramide as a Bioactive Sphingolipid

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ceramides are central, bioactive molecules of sphingolipid metabolism, acting as critical

regulators of diverse cellular processes including apoptosis, autophagy, inflammation, and

insulin signaling.[1][2] These lipids consist of a sphingosine backbone linked to a fatty acid via

an amide bond. The length of this fatty acid chain dictates the specific ceramide species and its

distinct biological function.[3] C16-Ceramide (N-palmitoyl-D-erythro-sphingosine), which

contains a 16-carbon palmitoyl chain, has emerged as a key mediator in numerous signaling

pathways and is increasingly recognized for its role in the pathophysiology of various diseases,

including cancer, obesity, type 2 diabetes, and cardiovascular disease.[3][4][5]

This technical guide provides a comprehensive overview of C16-Ceramide, focusing on its

metabolism, signaling functions, and therapeutic potential. It includes detailed experimental

protocols for its study, quantitative data from key research, and visual diagrams of its core

pathways to support researchers and drug development professionals in this field.

C16-Ceramide Synthesis and Metabolism
C16-Ceramide is primarily synthesized by Ceramide Synthase 5 (CerS5) and Ceramide

Synthase 6 (CerS6), which exhibit substrate specificity for palmitoyl-CoA (C16:0-CoA).[4][6] Its

production occurs through three main pathways: the de novo synthesis pathway, the

sphingomyelin hydrolysis pathway, and the salvage pathway.
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De Novo Synthesis: This pathway begins in the endoplasmic reticulum (ER) with the

condensation of serine and palmitoyl-CoA, ultimately leading to the formation of

dihydroceramide, which is then desaturated to form ceramide.

Sphingomyelin Hydrolysis: Sphingomyelinases (SMases) located at the plasma membrane,

lysosomes, or mitochondria hydrolyze sphingomyelin to generate ceramide and

phosphocholine.[2][5]

Salvage Pathway: This pathway involves the recycling of sphingosine, which is released

from the breakdown of complex sphingolipids. Sphingosine is re-acylated by ceramide

synthases to form ceramide.[2] This pathway can be a significant source of C16-Ceramide.

[2][7]
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Caption: C16-Ceramide Metabolic Pathways.

Core Signaling Pathways Involving C16-Ceramide
C16-Ceramide accumulation is a critical signaling event that can determine cell fate through its

influence on apoptosis, inflammation, autophagy, and metabolic regulation.

Apoptosis
C16-Ceramide is a potent pro-apoptotic lipid.[8][9] One of its primary mechanisms involves

direct action on mitochondria, where it can self-assemble to form channels in the outer

mitochondrial membrane.[10] This permeabilization leads to the release of pro-apoptotic factors
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like cytochrome c, which in turn activates the caspase cascade and commits the cell to

apoptosis.[10] The process is often initiated by cellular stressors such as TNF-α, ionizing

radiation, or chemotherapeutic agents, which activate enzymes like acid sphingomyelinase

(ASMase) or CerS6 to produce C16-Ceramide.[8][11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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